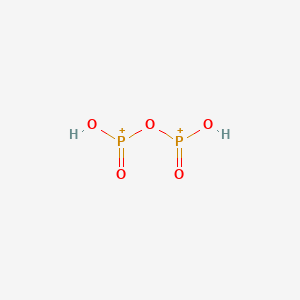

Diphosphonic acid

Description

Structure

3D Structure

Properties

CAS No. |

36465-90-4 |

|---|---|

Molecular Formula |

H2O5P2+2 |

Molecular Weight |

143.96 g/mol |

IUPAC Name |

hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium |

InChI |

InChI=1S/O5P2/c1-6(2)5-7(3)4/p+2 |

InChI Key |

YWEUIGNSBFLMFL-UHFFFAOYSA-P |

SMILES |

O[P+](=O)O[P+](=O)O |

Canonical SMILES |

O[P+](=O)O[P+](=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diphosphonic Acids and Analogues

Phosphorylation Reactions for Carbon-Phosphorus Bond Formation

The creation of one or more C-P bonds is the cornerstone of diphosphonic acid synthesis. Several powerful reactions have been established for this purpose, including classical methods that have been refined over decades and newer catalytic approaches that offer milder conditions and broader substrate scopes.

Arbuzov and Michaelis-Becker Reactions in Diphosphonic Acid Synthesis

The Michaelis-Arbuzov reaction, first described by August Michaelis in 1898 and extensively studied by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry. jk-sci.com It is widely used for the formation of a carbon-phosphorus bond and is adaptable for the synthesis of diphosphonates. tandfonline.comresearchgate.net The reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.org The mechanism proceeds through the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. jk-sci.comchinesechemsoc.org This is followed by the dealkylation of the intermediate by the displaced halide ion to yield the final phosphonate (B1237965) ester. jk-sci.comorganic-chemistry.org For the synthesis of diphosphonic acids, a dihaloalkane is used in place of a mono-haloalkane. tandfonline.com

The Michaelis-Becker reaction provides an alternative pathway, involving the reaction of a dialkyl phosphite with a base to generate a phosphonate anion, which then undergoes nucleophilic substitution on an alkyl halide. wikipedia.orgmdpi.com While effective, the yields from the Michaelis-Becker reaction can sometimes be lower than those achieved with the Michaelis-Arbuzov reaction. wikipedia.org

A high-yield synthesis of tetraethyl alkylenediphosphonates has been achieved using the Michaelis-Arbuzov reaction. tandfonline.com Optimization of the molar ratio of triethyl phosphite to dibromoalkane was found to be crucial for maximizing the yield of the desired tetraethyl ester. tandfonline.com Subsequent hydrolysis of these esters provides the free diphosphonic acids. tandfonline.com

| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction |

|---|---|---|

| Reactants | Trialkyl phosphite and dihaloalkane tandfonline.com | Dialkyl phosphite, base, and dihaloalkane wikipedia.org |

| Key Intermediate | Phosphonium salt jk-sci.comchinesechemsoc.org | Phosphonate anion |

| General Conditions | Typically requires heating chinesechemsoc.org | Often proceeds under milder conditions nih.gov |

| Considerations | Side reactions like isomerization of the phosphite can occur. tandfonline.com | The high reactivity of the phosphate (B84403) anion can sometimes lead to a mixture of products. nih.gov |

Catalytic Methodologies for Diphosphonic Acid Synthesis

To overcome some of the limitations of classical methods, such as harsh reaction conditions, catalytic approaches utilizing transition metals have been developed. These methods often offer milder conditions, greater functional group tolerance, and improved efficiency.

Palladium-catalyzed cross-coupling reactions, particularly the Hirao reaction, have emerged as a powerful tool for the formation of C-P bonds. nih.govresearchgate.net These reactions typically involve the coupling of an aryl or vinyl halide with a P(O)-H compound, such as a dialkyl phosphite, in the presence of a palladium catalyst. nih.gov Various palladium sources, including Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄, have been successfully employed. semanticscholar.orgresearchgate.net The choice of ligand is also critical, with bidentate phosphine (B1218219) ligands like dppf and Xantphos often providing the best results. semanticscholar.orgresearchgate.net

An efficient synthesis of phosphonoterephthalic acids has been developed using a palladium-catalyzed coupling of iodinated terephthalate (B1205515) esters with triethyl phosphite. udayton.edu This method avoids the need for the formation of organometallic intermediates and proceeds under relatively mild conditions. udayton.edu Similarly, novel V-shaped aryldiphosphonic acids have been prepared via a solvent-free, nickel-catalyzed C-P cross-coupling reaction of aryl bromides with triisopropyl phosphite, showcasing an alternative to palladium. beilstein-journals.org However, palladium catalysis remains a versatile and widely used method for constructing C(sp²)-P bonds in the synthesis of aryl- and vinyldiphosphonic acids. rsc.org

Copper-catalyzed reactions represent a more cost-effective alternative to palladium-catalyzed systems for C-P bond formation. organic-chemistry.org These methods have been successfully applied to the synthesis of various organophosphorus compounds. Buchwald and co-workers demonstrated a copper-catalyzed C-P bond formation by directly coupling secondary phosphines and phosphites with aryl halides, using N,N'-dimethylethylenediamine as a ligand. rsc.org This method is valued for its operational simplicity and the low cost of the catalyst system. rsc.org

More recently, copper-catalyzed three-component reactions of terminal alkynes, azides, and H-phosphonates have been developed. rsc.org Additionally, the use of ligands such as 1,10-phenanthroline (B135089) has been shown to promote the copper-catalyzed cross-coupling of diethyl phosphonate with aryl iodides, achieving good to excellent yields. organic-chemistry.orgrsc.org These copper-catalyzed pathways are a developing area with significant potential for the synthesis of diphosphonic acids under mild and economical conditions. nih.gov

| Catalytic System | Typical Substrates | Key Advantages | Representative Ligands |

|---|---|---|---|

| Palladium-Catalyzed | Aryl/vinyl halides and dialkyl phosphites nih.gov | Broad substrate scope, high efficiency researchgate.netudayton.edu | dppf, Xantphos, P(tBu)₃ semanticscholar.orgresearchgate.netrsc.org |

| Copper(I)-Catalyzed | Aryl/vinyl halides and dialkyl phosphites rsc.org | Cost-effective, mild conditions organic-chemistry.orgrsc.org | 1,10-phenanthroline, N,N'-dimethylethylenediamine organic-chemistry.orgrsc.org |

Palladium-Catalyzed Cross-Coupling Approaches

Direct Phosphonylation Strategies from Phosphorous Acid

Direct methods that utilize phosphorous acid (H₃PO₃) as the phosphorus source offer an atom-economical route to phosphonic acids. beilstein-journals.orgnih.gov These reactions can simultaneously form the P-C bond and the phosphonic acid functionality. beilstein-journals.org One such process involves the reaction of a carboxylic acid with a mixture of phosphorous acid and a phosphorus trihalide, such as phosphorus trichloride, without the need for a solvent. google.comgoogle.com The reaction is typically carried out at elevated temperatures to maintain a fluid reaction mixture, followed by hydrolysis with boiling water to yield the diphosphonic acid. google.com

This approach has been used for the preparation of various diphosphonic acids, including 3-amino-1-hydroxypropylidene-1,1-diphosphonic acid. google.com The molar ratios of the reactants are a critical parameter for achieving good yields and high purity of the final product. google.com Another strategy involves the palladium-catalyzed hydrophosphinylation of terminal alkenes with hypophosphorous acid, followed by in situ oxidation to the phosphonic acid. nih.gov

Functionalization and Derivatization of Diphosphonic Acid Scaffolds

Once the diphosphonic acid scaffold is synthesized, it can be further modified to introduce various functional groups or to create more complex architectures. This functionalization is crucial for tailoring the properties of the diphosphonic acids for specific applications.

One approach to functionalization involves the derivatization of the phosphonic acid groups themselves. For instance, α,ω-diphosphonic acids can self-assemble on titanium oxide surfaces, with one phosphonate group binding to the surface while the other remains as a free phosphonic acid. princeton.edunih.gov This free phosphonic acid can then be reacted with reagents like zirconium tetra(tert-butoxide) to form surface complexes, which can be further derivatized. princeton.edunih.gov

Another strategy involves the functionalization of other parts of the molecule. For example, diblock copolymers containing phosphonate ester groups have been synthesized and subsequently modified. researchgate.net The phosphonated ester groups can be deprotected to yield the acidic copolymers, and other functional groups on the polymer backbone can be modified to introduce desired properties. researchgate.net The breakdown products of some phosphonates, which are themselves diphosphonic acids, can be derivatized for analytical purposes, for instance, by reacting aldehyde or imine groups with suitable reagents. amazonaws.comresearchgate.net

The ability to functionalize and derivatize diphosphonic acid scaffolds opens up a wide range of possibilities for creating new materials and molecules with tailored properties for diverse applications.

Synthesis of Substituted Methylenediphosphonic Acid Derivatives

The synthesis of substituted methylenediphosphonic acid derivatives can be broadly categorized into two main approaches. The first involves the reaction of phosphorous acid derivatives with reagents like nitriles, acid chlorides, or anhydrides to yield C-substituted methylenediphosphonic acid tetraesters which have an amino or hydroxyl group at the carbon of the P-C-P backbone. nih.gov The second approach starts with methylenediphosphonic acid tetraesters and focuses on the functionalization of the methylene (B1212753) group, which acts as a CH-acid. nih.gov The final target acids are then obtained from the tetraesters through methods like acidic hydrolysis or the use of trimethylbromosilane. nih.gov

A notable method involves the use of trimethylsilyl (B98337) esters of methylenediphosphonic acids, which can react with a mixture of triethyl orthoformate and ethanol (B145695) to produce substituted N-formylaminomethylenediphosphonates. researchgate.net Furthermore, boron trifluoride–diethyl etherate has been demonstrated as an effective catalyst for the reaction between hydrochlorides of ethoxymethylene imines and diethyl trimethylsilyl phosphite to yield corresponding aminomethylenediphosphonic acids. researchgate.net

The table below summarizes key methods for synthesizing substituted methylenediphosphonic acid derivatives.

| Starting Material | Reagents | Product Type | Reference |

| Phosphorous acid derivatives | Nitriles, acid chlorides, anhydrides | C-substituted methylenediphosphonic acid tetraesters | nih.gov |

| Methylenediphosphonic acid tetraesters | - | Functionalized methylenediphosphonic acids | nih.gov |

| Trimethylsilyl esters of methylenediphosphonic acids | Triethyl orthoformate, ethanol | Substituted N-formylaminomethylenediphosphonates | researchgate.net |

| Hydrochlorides of ethoxymethylene imines | Diethyl trimethylsilyl phosphite, Boron trifluoride–diethyl etherate | Aminomethylenediphosphonic acids | researchgate.net |

| Tris(trimethylsilyl) phosphite | N-formyl derivatives of five-membered N-heterocycles, trimethylsilyl triflate | Functionalized hydroxymethylphosphonic and methylenebis(phosphonic) acids | researchgate.net |

One-Pot Syntheses of Aminomethylene gem-Diphosphonic Acid Derivatives

Another convenient one-pot synthesis involves primary and secondary amines to produce analogs of aminomethylene gem-diphosphonic acids in moderate yields without the need for a catalyst. lookchem.com Silicon-assisted methodology has also been developed for the synthesis of new functionalized aryl and pyridyl aminomethylenebisphosphonic acids. lookchem.com This involves the reaction of tris(trimethylsilyl) phosphite with N-formyl aminopyridines using trimethylsilyl triflate as a catalyst under mild conditions. lookchem.com The resulting tetra(trimethylsilyl) aminomethylenebisphosphonates are then converted to the final acids by treatment with excess methanol. lookchem.com

The table below outlines key one-pot synthetic routes.

| Starting Materials | Key Reagents/Catalyst | Reaction Type | Product | Reference |

| Ketones, hydroxylamine (B1172632) hydrochloride | Phosphorus trichloride, pyridine | Beckmann rearrangement | Aminomethylene gem-diphosphonic acid derivatives | thieme-connect.commolaid.com |

| Primary and secondary amines | - | - | Analogs of aminomethylene gem-diphosphonic acids | lookchem.com |

| Tris(trimethylsilyl) phosphite, N-formyl aminopyridines | Trimethylsilyl triflate | Silicon-assisted | Functionalized aryl and pyridyl aminomethylenebisphosphonic acids | lookchem.com |

Derivatization via Carbonyl Diphosphonic Acid Intermediates

Carbonyl diphosphonic acid is a valuable starting material for creating functionally substituted methylenediphosphonates. nih.gov However, its reactivity presents unique challenges. Studies on the interaction of carbonyl diphosphonic acid with hydroxylamine have shown that it is not possible to isolate the expected oxime within a pH range of 2 to 12. nih.govresearchgate.net Instead, a rapid Beckmann-like fragmentation occurs, leading to the formation of cyanophosphonic and phosphoric acids. nih.govmdpi.com This instability is a key difference between carbonyl diphosphonic acid and related α-ketophosphonates. nih.govresearchgate.net

When O-alkylhydroxylamines are used, the reaction also results in the formation of cyanophosphonic and phosphoric acids, along with the corresponding alcohols. nih.govresearchgate.net It is proposed that the oxime and O-substituted oximes of carbonyl diphosphonic acid undergo this fragmentation through a six-membered intermediate. mdpi.com Despite these challenges, the unique reactivity of the carbonyl group, influenced by the two attached phosphonic acid residues, makes carbonyl diphosphonic acid a subject of ongoing research for synthetic applications. nih.gov While direct synthesis of oximes is problematic, carbonyl diphosphonic esters have been successfully reacted with O-methyl hydroxylamine to produce the O-methyl oxime of tetraisopropyl carbonyl diphosphonate in a 60% yield. mdpi.com

The table below summarizes the outcomes of reacting carbonyl diphosphonic acid with hydroxylamine derivatives.

| Reactant | Product(s) | Key Observation | Reference |

| Hydroxylamine | Cyanophosphonic acid, Phosphoric acid | Rapid Beckmann-like fragmentation; oxime is not isolated. | nih.govmdpi.com |

| O-alkylhydroxylamines | Cyanophosphonic acid, Phosphoric acid, Corresponding alcohols | Beckmann-like fragmentation occurs. | nih.govresearchgate.net |

| O-methyl hydroxylamine (with tetraisopropyl carbonyl diphosphonate) | O-methyl oxime of tetraisopropyl carbonyl diphosphonate | Successful formation of stable oxime ester. | mdpi.com |

Advanced Approaches for Hypodiphosphoric Acid and P-P Bond Containing Derivatives

Hypodiphosphoric acid (H₄P₂O₆) is a tetraprotic acid characterized by a direct phosphorus-phosphorus (P-P) bond. wikipedia.orgnih.gov A common laboratory preparation involves the reaction of red phosphorus with sodium chlorite (B76162) at room temperature. wikipedia.org The resulting disodium (B8443419) salt (Na₂H₂P₂O₆·6H₂O) can be isolated and then passed through an acidic cation-exchange column to yield an aqueous solution of hypodiphosphoric acid. rsc.org The anhydrous acid can be obtained by vacuum dehydration over P₄O₁₀. wikipedia.org

The synthesis of derivatives containing the P-P bond is an area of active research. nih.gov The stability of hypodiphosphoric acid is a key consideration; it is unstable in hot hydrochloric acid, where it hydrolyzes to phosphorous acid and phosphoric acid. wikipedia.org Upon standing, the anhydrous acid can undergo rearrangement and disproportionation. wikipedia.org

Various salts of hypodiphosphoric acid have been synthesized and characterized. For instance, reacting hypodiphosphoric acid with 3-aminopyridine (B143674) can yield different crystalline products depending on the stoichiometry and reaction conditions. rsc.org Similarly, a series of potassium salts of hypodiphosphoric acid, with the anion in all possible degrees of protonation (H₃P₂O₆⁻, H₂P₂O₆²⁻, HP₂O₆³⁻, and P₂O₆⁴⁻), have been synthesized by reacting the acid with potassium hydroxide (B78521) in different stoichiometric ratios. iucr.org

The table below highlights methods for the synthesis of hypodiphosphoric acid and its salts.

| Starting Material(s) | Key Reagents/Conditions | Product | Reference |

| Red phosphorus, Sodium chlorite, Water | Room temperature | Disodium dihydrogen hypodiphosphate hexahydrate (Na₂H₂P₂O₆·6H₂O) | wikipedia.orgrsc.org |

| Disodium dihydrogen hypodiphosphate hexahydrate | Acidic cation-exchange column | Hypodiphosphoric acid (H₄P₂O₆) solution | rsc.org |

| Hypodiphosphoric acid dihydrate | Vacuum dehydration over P₄O₁₀ | Anhydrous hypodiphosphoric acid | wikipedia.org |

| Hypodiphosphoric acid, 3-Aminopyridine | Stoichiometric addition, evaporation | 3-Aminopyridinium hypodiphosphate salts | rsc.org |

| Hypodiphosphoric acid dihydrate, Potassium hydroxide | Stoichiometric addition in water | Various potassium salts of hypodiphosphoric acid | iucr.org |

Coordination Chemistry of Diphosphonic Acids

Ligand Design and Coordination Modes in Diphosphonic Acid Complexes

The design of diphosphonic acid ligands and their resulting coordination modes are central to their function. The spatial arrangement of the phosphonate (B1237965) groups and the nature of other functional groups on the ligand's backbone dictate the structure and stability of the resulting metal complexes.

Diphosphonic acids are effective chelating agents for a broad spectrum of metal ions due to the coordinating ability of the oxygen atoms in the phosphonate groups. wikipedia.org The interaction typically involves the formation of stable chelate rings with the metal center.

Alkaline Earth Metals: Diphosphonic acids form complexes with alkaline earth metals such as magnesium (Mg²⁺), calcium (Ca²⁺), strontium (Sr²⁺), and barium (Ba²⁺). rsc.orgresearchgate.net Studies on the extraction of Ca²⁺, Sr²⁺, and Ba²⁺ with various P,P'-di(2-ethylhexyl) diphosphonic acids show the formation of complexes with both 1:1 and 1:2 metal-to-ligand stoichiometries. osti.govresearchgate.net The coordination often involves a multidentate chelation of the calcium ions by the oxygen atoms of the phosphonate moieties. d-nb.info For instance, 1-acetamido-propylidene-1,1-diphosphonic acid and 1-propionamido-ethylidene-1,1-diphosphonic acid have been shown to form MHL, ML, ML₂, and M₂L complexes with alkaline earth metals in aqueous solutions. sioc-journal.cn

Transition Metals: These ligands exhibit a high affinity for transition metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). researchgate.netsilverfernchemical.com The formation of stable chelates is well-documented, with the phosphonate groups acting as primary binding sites. researchgate.netsilverfernchemical.com For example, 1-hydroxyethane-1,1-diphosphonic acid (HEDP) forms stable chelating compounds with Cu²⁺ and Zn²⁺. silverfernchemical.com The complexation of Cu(II) with HEDP can result in mononuclear 1:1 and 1:2 species, as well as a notable trinuclear complex, [Cu₃A₃]⁶⁻, where the ligands act in both chelating and bridging modes. researchgate.net

Actinide Metals: Diphosphonic acids are particularly potent complexants for actinide ions (e.g., U⁶⁺, Pu⁴⁺, Am³⁺), forming highly stable, water-soluble complexes, especially in acidic conditions. iaea.orggoogle.com This property is significant for applications in nuclear waste treatment and separation processes. iaea.orgresearchgate.net The complexing strength of diphosphonates for actinides is several orders of magnitude greater than that of comparable carboxylic and aminopolycarboxylic acids. iaea.orgiaea.org Ligands such as 1-hydroxyethyl-1,1-diphosphonic acid (HEDP) and vinylidene-1,1-diphosphonic acid (VDPA) have proven to be highly effective stripping agents for americium, plutonium, and uranium. researchgate.net

The arrangement of the phosphonate groups on the organic backbone is a critical factor in determining complex stability. Geminal diphosphonates, which have both phosphonate groups attached to the same carbon atom (a P-C-P motif), are particularly effective chelators. d-nb.infoiaea.org

This structural feature allows the ligand to form a stable six-membered chelate ring with a metal ion through two oxygen atoms from each phosphonate group. researchgate.net This configuration is widely accepted for both protonated and non-protonated mononuclear species. researchgate.net Research indicates that the strongest complexes are formed with these 1,1-diphosphonate ligands. iaea.org The resulting metal phosphonates exhibit versatile architectures, including 1D chains, 2D layers, and 3D frameworks. researchgate.net The stability imparted by this geminal arrangement is highlighted by its use in Diphonix resin, a material with high affinity for actinides, which immobilizes 1,1-diphosphonate groups in a polymer matrix. iaea.orgosti.gov

The coordination properties of diphosphonic acids can be finely tuned by introducing various pendant functional groups onto the ligand's carbon framework. These groups can influence complex stability, solubility, and selectivity by participating in coordination or by altering the ligand's electronic properties and steric profile. iaea.org

A prominent example is the hydroxyl group (-OH) at the α-carbon in 1-hydroxyethane-1,1-diphosphonic acid (HEDP). mdpi.com Under alkaline conditions, the hydroxyl oxygen can deprotonate and coordinate with a metal ion, such as Ca²⁺, along with oxygen atoms from the two phosphonate groups, forming a stable tridentate configuration. nih.gov This additional coordination enhances the stability of the resulting complex compared to ligands without the hydroxyl group, like methanediphosphonic acid (MDPA). iaea.org

Similarly, the introduction of an amine group can increase the metal-binding capabilities of the phosphonate. wikipedia.org However, in some systems, such as piperyd-1-yl-methane-1,1-diphosphonic acid derivatives, the nitrogen atom may remain protonated throughout the studied pH range, with coordination occurring exclusively via the phosphonate functions. nih.gov The presence of substituents can also alter solubility; for example, attaching appropriate alkyl or silicon-containing groups can render diphosphonic acids soluble in supercritical carbon dioxide for specialized extraction applications. researchgate.net

Role of Geminal Phosphonate Groups in Metal Complexation

Speciation and Complex Formation Equilibria in Solution

The behavior of diphosphonic acids in solution is governed by complex equilibria, which are highly sensitive to factors such as pH and the relative concentrations of the metal and ligand. Understanding these equilibria is essential for predicting their effectiveness as chelating agents under specific conditions.

Diphosphonic acids are polyprotic acids, meaning they can donate multiple protons in solution. The degree of protonation of the ligand is highly dependent on the pH of the medium. This, in turn, dictates the charge of the ligand species available for complexation and significantly influences the stability and stoichiometry of the metal complexes formed. researchgate.netnih.govkpfu.ru

For example, 1-hydroxyethane-1,1-diphosphonic acid (HEDP), a tetrabasic acid (H₄L), exists in various protonated forms depending on the pH. nih.gov As the pH increases, the phosphonic acid groups are progressively deprotonated, enhancing the binding affinity for metal cations. nih.gov While complexation is often stronger at higher pH values where the ligand is more deprotonated, diphosphonic acids are notable for their ability to form strong complexes even in highly acidic solutions (pH < 2). iaea.org This is because the monoprotonated phosphonate moiety (-PO₃H⁻) can act as the principal binding group in acidic media. iaea.org The formation of complexes is often accompanied by the release of protons. Studies with Ca(II) and Gd(III) show that different complex types, with varying ligand deprotonation states, dominate at different pH values. kpfu.ru

The table below shows the pKa values for HEDP and the predominant species at different pH ranges.

| pKa Value | pH Range | Predominant Species |

| pKa₁ = 1.43 | < 1.43 | H₄L |

| pKa₂ = 2.70 | 1.43 - 2.70 | H₃L⁻ |

| pKa₃ = 7.02 | 2.70 - 7.02 | H₂L²⁻ |

| pKa₄ = 11.2 | 7.02 - 11.2 | HL³⁻ |

| > 11.2 | L⁴⁻ | |

| Data sourced from references researchgate.netnih.gov. |

The interaction between metal ions and diphosphonic acids in solution leads to the formation of various complex species with different metal-to-ligand ratios (stoichiometries). Common stoichiometries include mononuclear complexes like ML, MHL, and ML₂, as well as binuclear or multinuclear complexes such as M₂L and M₃L₂. nih.govkpfu.ruresearchgate.net The specific species formed depend on factors like pH and the concentration of reactants. kpfu.ru

The stability of these complexes is quantified by stability constants (log β). Diphosphonic acids generally form complexes with significantly higher stability constants compared to their carboxylic acid counterparts, particularly in acidic solutions. iaea.orgresearchgate.net For instance, the stability constants for europium and thorium complexes with diphosphonic acids are 2 to 5 orders of magnitude greater than those with carboxylic acids of similar acidity. iaea.org

The following table summarizes the stoichiometry and logarithmic stability constants for selected metal-diphosphonic acid complexes.

| Diphosphonic Acid (Ligand) | Metal Ion | Complex Stoichiometry | log β Value | Conditions |

| HEDP | Ca²⁺ | Ca(H₂L)₂ | 10.14 | I = 0.1 M (KCl), 25 °C |

| HEDP | Ca²⁺ | Ca₂(HL)₂ | 20.37 | I = 0.1 M (KCl), 25 °C |

| HEDP | Gd³⁺ | Gd(H₂L)₂ | 19.33 | I = 0.1 M (KCl), 25 °C |

| HEDP | Gd³⁺ | GdH₃L₂ | 24.33 | I = 0.1 M (KCl), 25 °C |

| HEDP | Mn²⁺ | MnL₂ | 15.54 | I = 0.1 M (KCl), 25 °C |

| Benzene-1,2-diphosphonic acid | Eu³⁺ | Eu(H₂L) | 8.35 | I = 0.2 M (NaClO₄), 25 °C |

| Benzene-1,2-diphosphonic acid | Cu²⁺ | Cu(H₂L) | 11.41 | I = 0.1 M (TMA-NO₃), 25 °C |

| Benzene-1,2-diphosphonic acid | Zn²⁺ | Zn(H₂L) | 8.53 | I = 0.1 M (TMA-NO₃), 25 °C |

| PMDPA | Mg²⁺ | Mg(HL) | 5.11 | I = 0.1 M (KCl), 25 °C |

| PMDPA | Ca²⁺ | Ca(HL) | 4.67 | I = 0.1 M (KCl), 25 °C |

| PMDPA | Zn²⁺ | Zn(HL) | 8.61 | I = 0.1 M (KCl), 25 °C |

| Table compiled from data in references nih.govkpfu.ruresearchgate.netkpfu.rutandfonline.com. HEDP = 1-hydroxyethane-1,1-diphosphonic acid; PMDPA = piperyd-1-yl-methane-1,1-diphosphonic acid. |

pH Dependence of Diphosphonic Acid Complexation

Solid-State Coordination Networks and Supramolecular Assemblies

The coordination chemistry of diphosphonic acids in the solid state is characterized by the formation of diverse and intricate structures, ranging from discrete molecular complexes to extended one-, two-, and three-dimensional coordination polymers. The ability of the phosphonate groups to act as versatile ligands, combined with the varied nature of the organic spacer connecting them, allows for the construction of a wide array of supramolecular assemblies and hybrid organic-inorganic materials.

Crystallographic Characterization of Diphosphonic Acid Metal Complexes

A variety of structures have been characterized, showcasing the adaptability of diphosphonic acids in coordinating with different metal ions. For instance, the hydrothermal reaction of lead(II) with N,N'-piperazine-bis(methylenephosphonic acid) results in layered structures. psu.edu In one such compound, lead(II) ions are bridged by the phosphonate groups to form a layered network. psu.edu The coordination environment around the lead(II) ions can be quite varied, with some adopting a three-coordinate distorted tetrahedral geometry, where one apex is occupied by a lone pair of electrons, while others are six-coordinated in a distorted octahedral geometry. psu.edu

In another example, the neodymium(III) complex with 1-hydroxyethane-1,1-diphosphonic acid (HEDP), Nd(H)(H₂HEDP)₂·6H₂O, crystallizes in the triclinic space group P-1. osti.gov The structure reveals that the neodymium ion is eight-coordinate, with its inner coordination sphere exclusively populated by phosphonate oxygen atoms from both bridging and chelating HEDP ligands. osti.gov

Heterometallic complexes have also been synthesized and structurally characterized. For example, a germanium(IV) and cobalt(II) complex with 1-hydroxyethylidenediphosphonic acid (HEDP) and 1,10-phenanthroline (B135089) crystallizes as a cation-anion type complex. researchgate.net The anionic part consists of a hexanuclear germanium-hedp cluster, {[Ge(μ-OH)(μ-Hedp)]₆}⁶⁻, while the cationic part is composed of cobalt-phenanthroline complexes. researchgate.net The Cambridge Crystallographic Data Centre (CCDC) contains the detailed crystallographic information for these structures under deposition numbers 1573112 and 1573113. researchgate.net

The table below summarizes the crystallographic data for a selection of diphosphonic acid metal complexes, illustrating the structural diversity achieved with different metals and diphosphonic acid ligands.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| [Pb₅(C₁₈H₂₅N₂O₆P₄)₂(H₂O)] | Orthorhombic | Pbca | 36.634(7) | 10.054(2) | 17.519(4) | 90 | psu.edu |

| [Pb₃Cl₂(C₉H₁₈N₂O₃P₂)₂(H₂O)₄] | Monoclinic | I2/a | 21.098(4) | 7.783(2) | 21.571(4) | 109.99(3) | psu.edu |

| Nd(H)(H₂HEDP)₂·6H₂O | Triclinic | P-1 | 9.318 | 10.272 | 11.766 | 111.24 | osti.gov |

| [{Co(phen)₃}₂{Co(phen)(H₂O)₄}₂][{Ge(μ-OH)(μ-hedp)}₆Cl₂] | - | - | - | - | - | - | researchgate.net |

| Mn₂(O₃P–C₄H₂S–PO₃)·2H₂O | Monoclinic | P2 | 11.60(1) | 4.943(5) | 19.614(13) | 107.22 | |

| [Cu₂(H₂O)₂(L)]·2H₂O (L = 3,6-diphosphono-9H-carbazole) | - | - | - | - | - | - | acs.org |

| [Zn₆.₇₅(H₂O)₁.₅(HL)₂.₅(L)₁.₅]·8H₂O (L = 3,6-diphosphono-9H-carbazole) | - | - | - | - | - | - | acs.org |

Further details for some structures are available from the Cambridge Crystallographic Data Centre (CCDC).

Intermolecular Interactions and Hydrogen Bonding in Solid-State Structures

The protonation state of the phosphonate groups is a key factor influencing the hydrogen bonding patterns. Diphosphonic acids can exist in various states of deprotonation, allowing for a rich variety of hydrogen bond donor and acceptor sites. rsc.org In the solid state, strong O-H···O hydrogen bonds are commonly observed between phosphonic acid groups of neighboring molecules, leading to the formation of chains, sheets, or three-dimensional networks. researchgate.net For example, in the crystal structure of biphenyl-4,4'-diphosphonic acid, the molecules are organized into a periodic structure primarily controlled by two strong O—H⋯O interactions between the phosphonic acid moieties. researchgate.net

Water molecules, often present in the crystal lattice as water of hydration, frequently participate in extensive hydrogen-bonding networks. They can bridge between metal-diphosphonate units or connect to uncoordinated phosphonate oxygen atoms, further stabilizing the supramolecular assembly. psu.edu In a layered lead(II) diphosphonate, numerous hydrogen bonds are formed between the non-coordinated phosphonate oxygen atoms and lattice water molecules. psu.edu

Even in complexes where the primary structure is a one-dimensional chain, hydrogen bonding can link these chains into higher-dimensional structures. In a Pb(II) complex with N,N'-dimethyl-N,N'-ethylenediamine-bis(methylenephosphonic acid), the primary structure consists of 1D chains which are further interconnected into a 3D network via hydrogen bonds between uncoordinated phosphonate oxygen atoms. rsc.org The table below provides examples of hydrogen bond lengths observed in some diphosphonic acid complexes.

| Compound | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Ref. |

| para-calix psu.eduarene diphosphonic acid complex | P-O-H···O=P | 2.53 | psu.edu |

| Cr(III)-1-hydroxyethylidenediphosphonate | P=O···H-O(water) | - | dicp.ac.cn |

| [BBPEH₂]²⁻ with NH₄⁺ | N-H···O=P | 2.7781 - 2.8331 | nih.gov |

Hybrid Organic-Inorganic Materials Derived from Diphosphonic Acids

The combination of inorganic metal-oxide units and organic diphosphonate linkers provides a powerful strategy for the synthesis of hybrid organic-inorganic materials. These materials can exhibit a wide range of structural architectures, from dense, non-porous frameworks to highly porous metal-organic frameworks (MOFs) with potential applications in catalysis, separation, and gas storage. uantwerpen.benih.gov

The nature of the organic linker and the choice of the metal ion are critical in determining the dimensionality and properties of the resulting hybrid material. The use of rigid aromatic diphosphonic acids often leads to the formation of robust, porous frameworks. For instance, the reaction of 3,6-diphosphono-9H-carbazole, a rigid V-shaped linker, with copper(II) and zinc(II) ions under solvothermal conditions yielded two new porous metal phosphonates, [Cu₂(H₂O)₂(L)]·2H₂O (CAU-37) and [Zn₆.₇₅(H₂O)₁.₅(HL)₂.₅(L)₁.₅]·8H₂O (CAU-57). acs.org

Layered hybrid materials are a common structural motif in metal diphosphonate chemistry. uantwerpen.be These materials are typically composed of inorganic layers of metal polyhedra bridged by phosphonate groups, with the organic spacers extending into the interlayer region. uantwerpen.be The properties of these layered materials can be tuned by varying the length and functionality of the organic spacer. For example, hybrid porous titania phosphonate materials have been synthesized using bridged diphosphonic acids with different organic functionalities (octyl, propyl, and phenyl). uhasselt.be The incorporation of these diphosphonic acids into the titania network leads to nanosized particles with functionalized surfaces and tunable porosity. uhasselt.be

The synthesis of three-dimensional (3D) open-framework structures is a major goal in this field due to their potential applications. The reaction of ethylenediaminetetrakis(methylenephosphonic acid) with lead(II) and zinc(II) has been shown to produce two different types of 3D open frameworks that are microporous. nih.gov In some cases, the dimensionality of the structure can be influenced by the reaction conditions. For example, the reaction of cobalt(II) with octylene diphosphonic acid can yield either a 2D layered structure or a 3D network depending on the synthesis parameters. uantwerpen.be

The table below presents a selection of hybrid organic-inorganic materials based on diphosphonic acids, highlighting the diversity of the linkers and resulting structures.

| Diphosphonic Acid Linker | Metal Ion(s) | Dimensionality/Structure Type | Key Features | Ref. |

| p-Xylenediphosphonic acid | Mn, Ni, Cd | Layered | Inorganic metal oxide layers linked by organic pillars. | |

| 2,2′-Bipyridinyl-5,5′-diphosphonic acid | Co, Ni, Gd, Dy, Tb | 0D, 2D, 3D | High structural diversity depending on metal and stoichiometry. | |

| 3,6-Diphosphono-9H-carbazole | Cu, Zn | Porous 3D MOFs (CAU-37, CAU-57) | Rigid V-shaped linker leads to porous frameworks. | acs.org |

| 1-Hydroxyethylidenediphosphonic acid (HEDP) | Ti | Hierarchical porous nanostructure | Semicrystalline anatase phase with high surface area. | |

| N,N'-Piperazine bismethyl phosphonic acid | Ti, Al | 3D Frameworks (MIL-91) | Porous framework with a surface area of ~500 m²/g. | nih.gov |

| Octyl, Propyl, Phenyl diphosphonic acids | Ti | Porous hybrid networks | Tunable sorption behavior based on the organic group. | uhasselt.be |

The rational design of diphosphonic acid linkers with specific geometries and functionalities continues to be a key strategy in the development of new hybrid materials with tailored properties for a wide range of technological applications.

Advanced Applications and Mechanistic Insights in Materials Science

Diphosphonic Acids as Corrosion Inhibitors

The protective action of diphosphonic acids against metal corrosion is a subject of extensive research. These compounds are particularly effective for protecting metals like steel, copper, and zinc in various aqueous environments. sinobiochemistry.comthwater.net

Mechanisms of Corrosion Inhibition on Metal Surfaces

The primary mechanisms through which diphosphonic acids inhibit corrosion involve the formation of protective films, adsorption onto the metal surface, and chelation of metal ions.

Film Formation: Diphosphonic acids, such as 1-Hydroxyethylidene-1,1-Diphosphonic Acid (HEDP), react with metal ions like iron (Fe), copper (Cu), and zinc (Zn) to form stable, insoluble complex compounds. sinobiochemistry.comthwater.netmdpi.com This process can lead to the formation of a protective film on the metal surface, which acts as a physical barrier, preventing contact with corrosive agents. sinobiochemistry.comwatercarechem.com At low concentrations, HEDP is believed to inhibit corrosion by a precipitation mechanism, forming insoluble iron complexes that repair the porous oxide layer on the metal surface. osti.gov The protective film is capable of obstructing metal corrosion. nih.gov

Adsorption: Diphosphonic acids can adsorb onto metal surfaces, a process that can be influenced by the inhibitor's concentration. osti.govnih.gov This adsorption can block the active sites for corrosion, thereby reducing the rate of both anodic and cathodic reactions. nih.gov The adsorption of some phosphonic acids on steel has been found to follow the Langmuir adsorption isotherm. researchgate.net This adsorption can be a result of chemical bonding, as suggested by the heat of adsorption. researchgate.net

Chelation: A key feature of diphosphonic acids is their strong chelating ability. sinobiochemistry.comthwater.net They can form stable, hexa-element chelating complexes with metal ions in the water system, particularly with calcium, but also with iron, copper, and zinc. sinobiochemistry.comthwater.net This chelation can prevent metal ions from participating in corrosion reactions. For instance, HEDP can dissolve oxidized materials on metal surfaces by forming stable chelating compounds with the metal ions. sinobiochemistry.comthwater.netirohedp.com

Influence of Diphosphonic Acid Structure on Inhibition Efficiency

The molecular structure of a diphosphonic acid plays a crucial role in determining its effectiveness as a corrosion inhibitor. The efficiency of corrosion inhibition is closely related to the structure of the phosphonate-based molecules. nih.gov

The ability of phosphonic acid groups to bind to a metal surface in a monodentate, bidentate, or tridentate fashion contributes to their inhibitory action. nih.gov The presence of other functional groups within the molecule, such as hydroxyl groups, can also enhance performance. For example, the presence of both nitrogen and oxygen atoms in a phosphonic acid molecule, as in Aminotris-(methylenephosphonic) acid (ATMP), appears to be beneficial as both atoms can coordinate with Fe2+ in the protective film. nih.gov The structure also influences the formation of self-assembling protective layers. mdpi.com

A study comparing different phosphonic acids found that a carboxyphosphonic acid derived from castor oil exhibited remarkable anticorrosive effects, attributed to the formation of particularly stable protective layers on the metal surface. mdpi.com

Synergistic Effects in Multi-Component Corrosion Inhibition Systems

Diphosphonic acids often exhibit enhanced performance when used in combination with other substances, a phenomenon known as synergism.

A notable example is the synergistic effect observed between HEDP and zinc ions. researchgate.netresearchgate.netampp.org The combination of HEDP and bivalent cations, particularly zinc, significantly increases the inhibition effect. ampp.org This synergy has been attributed to the anodic effects of HEDP combined with the cathodic effect of a surface film containing zinc hydroxide (B78521). ampp.org Another proposed mechanism involves the interaction of a zinc-HEDP complex with the porous oxide layer on the metal, leading to a decrease in both anodic and cathodic reaction rates. ampp.org

Investigations have also explored the synergistic effects of HEDP with other antiscalants. A study combining HEDP with sodium hexametaphosphate (SHMP), sodium tripolyphosphate (STPP), and trisodium (B8492382) phosphate (B84403) (TSP) found that a 50/50 ppm combination of HEDP and SHMP yielded a high corrosion inhibition efficiency of 98%. researchgate.net This enhanced performance was attributed to intermolecular hydrogen bonding between the HEDP and SHMP molecules, resulting in the adsorption of a uniform, multilayered film on the carbon steel surface. researchgate.net

Diphosphonic Acids in Scale and Deposit Inhibition

In addition to their role as corrosion inhibitors, diphosphonic acids are widely utilized to prevent the formation of mineral scale in industrial water systems. irowater.comtzgroupusa.com

Molecular Mechanisms of Scale Inhibition

The mechanisms by which diphosphonic acids inhibit scale formation are multifaceted and include crystal growth modification, dispersion, and chelation.

Dispersion: By adsorbing onto the surface of newly formed mineral precipitates, diphosphonic acids can increase their surface charge, leading to electrostatic repulsion between the particles. This prevents their agglomeration and keeps them dispersed in the bulk solution, reducing their tendency to deposit on surfaces.

Chelation: Similar to their role in corrosion inhibition, the strong chelating ability of diphosphonic acids is crucial for scale inhibition. mdpi.com They form stable, soluble complexes with scale-forming cations like calcium (Ca²⁺) and magnesium (Mg²⁺), effectively sequestering them and preventing them from precipitating as scale. sinobiochemistry.comthwater.netmdpi.com HEDP, for example, can react with calcium ions to form a stable hexa-element chelating complex. sinobiochemistry.comthwater.net

Interaction with Mineral Surfaces and Precipitation Phenomena

The interaction of diphosphonic acids with mineral surfaces is a key aspect of their scale-inhibiting function. Studies using atomic force microscopy (AFM) have provided insights into these interactions at the molecular level.

Research has shown that phosphonate (B1237965) molecules can modify the dissolution and growth of calcite by being incorporated at step edges on the crystal surface or by forming surface complexes. ugr.es The presence of HEDP has been observed to drastically reduce the dissolution rate of calcite. ugr.es

Furthermore, at higher concentrations, diphosphonic acids can lead to the precipitation of a new phase on the mineral surface. For example, at HEDP concentrations above 5 mM, the nucleation and growth of a calcium-HEDP phase have been observed on calcite surfaces. ugr.es This occurs as the dissolution of the calcite creates a boundary layer at the fluid-mineral interface that becomes supersaturated with respect to the phosphonate phase, causing it to precipitate. ugr.es This newly formed overgrowth can then act as a protective nanofilm, further reducing the dissolution of the underlying mineral. ugr.es

The adsorption of diphosphonic acids onto mineral surfaces is a critical step in their inhibitory action. mdpi.comresearchgate.net This adsorption can be influenced by factors such as pH and the specific chemical nature of both the mineral surface and the diphosphonic acid molecule.

pH and Metal Ion Ratio Effects on Precipitate Formation and Dissolution

The formation and dissolution of precipitates involving diphosphonic acids are critically dependent on the solution's pH and the molar ratio of metal ions to the acid. Studies using 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) have provided significant insights into these phenomena, particularly with divalent cations like calcium.

The interaction between HEDP and calcium ions can result in the formation of distinct precipitates with different stoichiometries and physical properties based on the prevailing chemical conditions. acs.org By varying the pH and the calcium-to-HEDP molar ratio, two primary forms of calcium-HEDP precipitates can be selectively formed: a 1:1 complex and a 2:1 complex. acs.org The 1:1 precipitate is described as fibrous and more soluble, while the 2:1 precipitate is spherical and less soluble. acs.org Critical pH values dictate which precipitate forms. Below a certain critical pH, the 1:1 complex is favored, whereas above a second critical pH, the less soluble 2:1 complex predominates. acs.org

The dissolution of existing scale, such as calcium sulfate (B86663), by HEDP is also strongly pH-dependent. The efficiency of HEDP in dissolving calcium sulfate scale is significantly higher in weakly alkaline solutions (pH 7.0–9.0) compared to acidic conditions. nih.gov This enhanced dissolution is attributed to the deprotonation of the phosphonic acid groups at higher pH levels, which increases the binding affinity between HEDP and calcium ions. nih.gov Under acidic conditions, the hydroxyl group of HEDP does not coordinate effectively with calcium ions. However, in weakly alkaline environments, both phosphonic acid groups and the hydroxyl group contribute oxygen atoms to form a stable three-coordinate configuration with the calcium ion. nih.gov This chelation process is most effective in a weak alkaline range; under strongly alkaline conditions (e.g., pH > 11.2), the descaling rate decreases, potentially due to the precipitation of metal hydroxides. nih.gov

The stoichiometry of the complexes formed in solution and as precipitates is complex and can vary. For instance, in the Ca(II)-H4L system, precipitates with metal-to-ligand ratios of 3:2 (Ca3(HL)2·10.5H₂O) and 2:1 (Ca2L·4H₂O) have been identified at pH 5.50 and 7.70, respectively, when the initial metal-to-ligand ratio is 2:1. kpfu.ru

Table 1: Influence of pH and Molar Ratio on Calcium-HEDP Precipitate Formation

| Ca:HEDP Molar Ratio | pH Condition | Dominant Precipitate Form | Precipitate Characteristics | Source |

|---|---|---|---|---|

| 1:1 | Below first critical pH | 1:1 Ca/HEDP | Fibrous, more soluble | acs.org |

| 2:1 | Above second critical pH | 2:1 Ca/HEDP | Spherical, less soluble | acs.org |

| N/A | 7.0 - 9.0 | Ca-HEDP Chelate | Optimal for dissolving CaSO₄ scale | nih.gov |

| 2:1 | 5.50 | 3:2 Ca/HEDP (Ca₃(HL)₂) | Precipitate identified | kpfu.ru |

| 2:1 | 7.70 | 2:1 Ca/HEDP (Ca₂L) | Precipitate identified | kpfu.ru |

Diphosphonic Acids in Metal Sequestration and Remediation

Diphosphonic acids are highly effective chelating agents, a property that is leveraged for the sequestration and remediation of metal ions from various media.

Diphosphonic acids demonstrate a remarkable ability to form stable, water-soluble complexes with a variety of metal ions, particularly those in the II-VI oxidation states, even in strongly acidic environments. google.com This makes them valuable in liquid-liquid extraction and ion exchange processes for separating metal ions. google.com Their strong chelating power is especially pronounced for actinides and lanthanides. researchgate.net Solvent extraction reagents containing the diphosphonic acid group exhibit an exceptionally high affinity for tri-, tetra-, and hexavalent actinides, making them candidates for actinide separation and preconcentration procedures. researchgate.net

The selectivity of diphosphonic acids can be tuned by controlling the pH. For example, 1-hydroxyethane-1,1-diphosphonic acid (HEDP) can be used to form a water-soluble complex with one metal ion while not significantly complexing with a second, allowing for their separation via precipitation of the second ion. google.com The binding affinity of HEDP for various divalent metal ions has been studied, showing its potential for selective removal. nih.gov For instance, when HEDP is immobilized on hydroxyapatite, it enhances the material's affinity for metal ions like Cu²⁺, Ni²⁺, Zn²⁺, Cd²⁺, and Pb²⁺ from aqueous solutions. nih.gov The efficiency of removing heavy metal complexes with HEDP can be influenced by the presence of other ions, but their strong binding affinity often allows for effective sorption even in competitive systems. researchgate.net

The strong and selective affinity of diphosphonic acids for actinide elements is directly applicable to the management of spent nuclear fuel and the treatment of radioactive waste. researchgate.net The reprocessing of spent nuclear fuel is a critical step in the nuclear fuel cycle, aimed at separating reusable materials from radioactive waste products. pnnl.gov Diphosphonic acids and their derivatives are considered for advanced separation processes to extract actinides from these highly complex and radioactive waste streams. researchgate.net

The use of these compounds can enhance the efficiency and safety of nuclear fuel recycling. pnnl.gov For example, P,P′-di(2-ethylhexyl)methanediphosphonic acid is noted for its ability to extract trivalent actinides. researchgate.net By selectively removing long-lived radiotoxic actinides, diphosphonic acids can help reduce the long-term hazard of nuclear waste, which is a key goal in sustainable nuclear energy. iaea.org These advanced separation techniques are integral to strategies for conditioning radioactive waste into stable forms suitable for long-term storage and disposal. rexresearch1.comansto.gov.au The immobilization of toxic metals within an inorganic matrix after sorption by a diphosphonic acid-modified material is one proposed pathway for final waste treatment. nih.gov

Selective Metal Ion Binding and Extraction Processes

Diphosphonic Acid-Based Functional Materials

Diphosphonic acids serve as versatile building blocks in the synthesis of advanced functional materials, including porous frameworks, nanocomposites, and specialized surface coatings.

Diphosphonic acids are employed as linkers to create a variety of porous materials, such as metal-organic frameworks (MOFs) and hybrid organic-inorganic materials. rsc.orgrsc.org By using diphosphonic acids instead of phosphoric acids, it is possible to create pillared structures with controlled porosity. scispace.com These materials combine the properties of an inorganic framework with the functionality of the organic diphosphonate linker. scispace.com

For example, porous titanium(IV) phosphonates have been synthesized using diphosphonic acids with different organic groups (e.g., alkyl, phenyl). rsc.org These organic linkers are strongly bonded to the titania framework and influence the material's chemical stability, hydrophobicity, and pore structure. The resulting materials are often nanosized with tunable mesoporous architectures. rsc.org Similarly, mesoporous zirconium phosphonate and manganese phosphonate materials have been created using HEDP as a bridging molecule, resulting in materials with high surface areas and uniform pore sizes. researchgate.net

Diphosphonic acids are also used to prepare nanocomposites. An organic–inorganic hybrid nanostructured material of titania–diphosphonate (Ti-HEDP) was prepared via a self-assembly process, resulting in a hierarchical macroporous structure composed of mesostructured nanorods with a high surface area of 257 m²/g. researchgate.netresearchgate.net MOFs derived from diphosphonic acids can also serve as templates to produce porous carbon-based nanocomposites with applications in electrocatalysis. rsc.org

Table 2: Examples of Diphosphonic Acid-Based Porous Materials

| Material Type | Diphosphonic Acid Used | Metal Center | Key Features | Source |

|---|---|---|---|---|

| Porous Titanium Phosphonate | Alkyl/Phenyl Diphosphonic Acids | Titanium (IV) | Tunable mesoporosity, high chemical stability | rsc.org |

| Mesoporous Zirconium Phosphonate | 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) | Zirconium | Wormhole-like mesostructure, 702 m²/g surface area | researchgate.net |

| Titania-Diphosphonate Nanocomposite | 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) | Titanium | Hierarchical macroporous structure, 257 m²/g surface area | researchgate.netresearchgate.net |

| Mesostructured Manganese Phosphonate | 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) | Manganese | Uniform nanorod morphology | researchgate.netresearchgate.net |

Diphosphonic acids are highly effective for modifying the surfaces of metals and metal oxides, a key process in many coating technologies. ethz.ch They can form self-assembled monolayers (SAMs) that create a stable, functionalized surface. This surface modification is used to impart new properties such as hydrophobicity, corrosion resistance, or to provide an anchor for subsequent polymer coatings. mdpi.comresearchgate.net

The phosphonate group acts as a robust anchor, bonding strongly to surface hydroxyl groups on materials like aluminum oxide, cerium oxide, and indium tin oxide. ethz.chmdpi.com For example, functionalizing aluminum and cerium oxide nanoparticles with octadecyl phosphonic acid (ODPA) and incorporating them into a polyurethane matrix creates a nanocomposite coating that is both superhydrophobic and UV-blocking. mdpi.com

Various techniques are used to apply these coatings, including conventional dip-coating and more rapid methods like spray coating. nih.gov Spray coating phosphonic acid solutions onto heated metal oxide substrates has been shown to be an efficient method, achieving surface coverage and work function modifications comparable or superior to longer dip-coating processes. nih.gov Electroassisted grafting is another advanced technique that promotes the formation of high-quality SAMs of organophosphonic acids on surfaces like Nitinol, achieving well-organized layers in short modification times. researchgate.net This functionalization can prevent issues like the dissolution of the underlying metal oxide during the modification process and stabilize the surface. ethz.ch

Photophysical, Luminescence, and Magnetic Properties of Diphosphonic Acid Materials

Diphosphonic acids and their derivatives form a versatile class of materials whose utility in materials science is significantly enhanced by their diverse photophysical, luminescent, and magnetic properties. These characteristics arise from the interplay between the organic functional groups and the metal ions they coordinate with, leading to a wide range of applications.

Photophysical and Luminescence Properties The incorporation of chromophoric units into diphosphonic acid structures allows for the creation of materials with tailored optical properties. For instance, porphyrin-based diphosphonic acids have been developed for use in thin films for applications like sensing and photocatalysis. acs.org Researchers have focused on preventing aggregation in these films, as aggregation can diminish their photoelectrochemical utility. acs.org By adding bulky substituents to the porphyrin skeleton, intermolecular interactions are reduced, leading to sharper absorption spectra and higher emission yields. acs.org

Metallophosphonate hybrid materials exhibit interesting luminescence behaviors. Studies on materials synthesized with 9,9-dimethylfluorene-2,7-diphosphonic acid and alkaline earth metals revealed a hypsochromic shift (blue shift) in the UV region and a bathochromic effect (red shift) in the visible region. spiedigitallibrary.org The coordination of metal ions such as zinc, cadmium, and lead with ligands like 2-(4-pyridyl)-1-hydroxyl-1,1-ethylidenediphosphonic acid results in compounds with notable photoluminescence. worldscientific.com

Lanthanide ions are particularly significant in the development of luminescent diphosphonate materials. acs.orgnih.gov Hydrothermal synthesis of lanthanide phosphonates using 3-ammonium-1-hydroxypropylidene-1,1-diphosphonic acid has yielded materials with bright emissions. acs.org For example, Europium (Eu) and Terbium (Tb) based phosphonates display bright red and green luminescence, respectively, which is enhanced at low temperatures. acs.org The red emission from the Europium compound is notably stable, persisting even after heat treatment at 350°C. acs.org Furthermore, Neodymium (Nd) and Praseodymium (Pr) analogues can produce near-infrared (NIR) and near-UV luminescence. acs.org The development of lanthanide-containing luminescent probes is valuable for applications in medical analysis and cell imaging due to their water solubility and high quantum yields. mdpi.com

Researchers have also created smart optical materials with tunable fluorescence and room-temperature phosphorescence (RTP). rsc.org A coordination polymer based on a lanthanum-diphosphonate exhibits dynamic fluorescence that can be switched from blue to red and also possesses a switchable yellowish-green RTP, manipulated by reversible photochromism. rsc.org Doping these materials with Eu³⁺ and Tb³⁺ ions leads to multi-color, time-resolved afterglow, demonstrating their potential in advanced applications like optical communications and anti-counterfeiting. rsc.org

Magnetic Properties The ability of diphosphonic acids to act as ligands for a variety of metal ions, including transition metals and lanthanides, leads to materials with interesting magnetic behaviors. mdpi.comrsc.org Copper diphosphonates, synthesized hydrothermally, often exhibit antiferromagnetic ordering at low temperatures. researchgate.net This behavior is attributed to superexchange coupling between Cu²⁺ ions through oxygen bridges. researchgate.net Similarly, novel metal phosphonates synthesized with 2-(1-triazole)-1-hydroxyl-1,1′-ethylidenediphosphonic acid and metals like Manganese (Mn), Copper (Cu), Cobalt (Co), and Nickel (Ni) also show antiferromagnetic interactions between the magnetic centers. acs.org

Lanthanide-based diphosphonates are of particular interest for their magnetic properties. mdpi.com The magnetic behavior of complexes containing Gadolinium (Gd) (III) suggests antiferromagnetic interactions at low temperatures. mdpi.com The high number of isotropic Gd(III) ions in some molecular cages makes them candidates for magnetocaloric applications, such as magnetic refrigeration. mdpi.com The magnetic entropy change in one such gadolinium amino-phosphonate cage was found to be 34.5 J kg⁻¹K⁻¹, highlighting its potential for use in magnetic cooling technologies. mdpi.com Additionally, diphosphonic acid-coated magnetite (Fe₃O₄) nanoparticles have been evaluated for their magnetic hyperthermia efficiency, demonstrating a heating effect even at low frequencies, which is relevant for theranostic applications. scispace.com

Interlayers in Advanced Device Architectures (e.g., Perovskite Solar Cells)

Diphosphonic acids and their derivatives have emerged as critical components in the architecture of advanced electronic devices, particularly as interlayers in perovskite solar cells (PSCs). Their function is to improve the interface between the perovskite active layer and the charge transport layers, leading to enhanced efficiency, stability, and charge extraction.

In inverted PSCs, a diphosphonic acid-based interlayer can significantly improve performance. One study investigated an interlayer made of 6,6′-bis(4-(bis(4-methoxyphenyl)amino)phenyl)-[1,1′-binaphthalene]-(2,2′-diyl)bis(oxy)bis(propane-3,1-diyl)bis(phosphonic acid) (BINOL-PA) combined with an undoped PTAA hole transport layer. acs.orgnih.gov The two phosphonic acid units in BINOL-PA help to fine-tune molecular dipoles, while the molecule's core enhances π–π stacking, which reduces charge recombination at the interface. acs.orgnih.gov This interlayer strategy led to a champion device with a power conversion efficiency (PCE) of 21.02%, which is a significant improvement over the 18% PCE achieved with the PTAA layer alone. acs.org The device also showed excellent stability, retaining over 89% of its initial PCE after 30 days in an ambient environment without encapsulation. acs.orgnih.gov

The use of phosphonic acids as self-assembled monolayers (SAMs) is another effective strategy. A synergistic bimolecular interlayer (SBI) composed of 4-methoxyphenylphosphonic acid (MPA) and 2-phenylethylammonium iodide (PEAI) was used to functionalize the perovskite surface. perovskite-info.com The MPA forms strong P-O-Pb covalent bonds, which reduces surface defect density and improves electron extraction. perovskite-info.com This approach resulted in a PSC with a PCE of up to 25.53% and one of the smallest reported open-circuit voltage losses due to non-radiative recombination. perovskite-info.com

The data below summarizes the performance improvements in inverted perovskite solar cells using diphosphonic acid-based interlayers.

Table 1: Performance of Inverted Perovskite Solar Cells with Diphosphonic Acid-Based Interlayers

| Interlayer/HTM System | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) | Source(s) |

|---|---|---|---|---|---|

| Champion Device | |||||

| BINOL-PA/PTAA | 1.12 | 22.67 | 82.8 | 21.02 | acs.org |

| PTAA only | - | - | - | 18.0 | acs.org |

| MPA/PEAI SBI | - | 24.31 | - | 25.53 | perovskite-info.com |

| Average Device Performance | |||||

| BINOL-PA/PTAA | 1.10 | 22.56 | 80.1 | 19.8 | acs.org |

VOC: Open-Circuit Voltage; JSC: Short-Circuit Current Density; FF: Fill Factor; PCE: Power Conversion Efficiency.

These findings underscore the critical role of diphosphonic acid interlayers in mitigating interfacial losses and passivating defects, thereby pushing the performance and stability of perovskite solar cells to new heights. acs.orgperovskite-info.com The strong anchoring of the phosphonic acid groups to the metal oxide layers and their ability to modify the electronic properties at the interface are key to their success in these advanced device architectures. perovskite-info.comresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| 2,3-dicarboxypropane-1,1-diphosphonic acid | DPD |

| 2-(1-triazole)-1-hydroxyl-1,1′-ethylidenediphosphonic acid | tahedpH₄ |

| 2-(4-pyridyl)-1-hydroxyl-1,1-ethylidenediphosphonic acid | pyHhedpH₃ |

| 3-ammonium-1-hydroxypropylidene-1,1-diphosphonic acid | H₄L |

| 4-methoxyphenylphosphonic acid | MPA |

| 5,5'-bis(dihydroxyphosphoryl)-2,2'-bipyridine | H₂O₃P-bipy-PO₃H₂ |

| 6,6′-bis(4-(bis(4-methoxyphenyl)amino)phenyl)-[1,1′-binaphthalene]-(2,2′-diyl)bis(oxy)bis(propane-3,1-diyl)bis(phosphonic acid) | BINOL-PA |

| 9,9-dimethylfluorene-2,7-diphosphonic acid | - |

| Bathocuproine | BCP |

| Buckminsterfullerene | C₆₀ |

| Cadmium | Cd |

| Cobalt | Co |

| Copper | Cu |

| Europium | Eu |

| Gadolinium | Gd |

| Lead | Pb |

| Magnetite | Fe₃O₄ |

| Manganese | Mn |

| Methyl-substituted carbazole | Me-4PACz |

| Neodymium | Nd |

| Nickel | Ni |

| Phenyl-C61-butyric acid methyl ester | PCBM |

| Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] | PTAA |

| Praseodymium | Pr |

| Terbium | Tb |

| 2-phenylethylammonium iodide | PEAI |

| Zinc | Zn |

Theoretical and Computational Studies of Diphosphonic Acids

Quantum Chemical Approaches to Diphosphonic Acid Reactivity and Properties

Quantum chemical methods are employed to study the electronic makeup of diphosphonic acids, which is fundamental to understanding their chemical reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing diphosphonic acids. mpg.dewikipedia.org This approach allows for the calculation of various electronic properties, providing deep insights into molecular behavior. scispace.com

A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for predicting the reactivity of a molecule. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. DFT calculations have been used to determine these energies for HEDP and its zinc complexes, showing how complexation alters the molecule's electronic properties and reactivity. sci-hub.se

Furthermore, DFT is employed to investigate the stability of these complexes by calculating their binding energies. A study on Ca-HEDP complexes at different pH levels showed that the binding energy increases as the molecule deprotonates, indicating a stronger bond between HEDP and Ca²⁺ at higher pH values. rsc.org This is because deprotonation enhances the electron-donating ability of the oxygen atoms. rsc.org Analysis methods such as the Interaction Region Indicator (IRI), Atoms in Molecules (AIM), and Electron Localization Function (ELF) are also used to characterize the nature of the chemical bonds, revealing, for example, that the interactions between calcium and oxygen are primarily ionic. rsc.org

Table 1: Calculated Electronic Properties of HEDP and its Zinc Complexes This interactive table displays the HOMO energy, LUMO energy, and the energy gap (ΔE) for HEDP and its complexes with zinc, as determined by DFT calculations. sci-hub.se

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| HEDP | -8.120 | 0.228 | 8.348 |

| Zn(HEDP) | -7.866 | -3.440 | 4.426 |

| Zn₂(HEDP) | -7.413 | -4.168 | 3.245 |

Table 2: Calculated Binding Energies of Ca-HEDP Complexes at Different Protonation States This table shows the binding energies for different forms of Ca-HEDP complexes, indicating increasing stability with deprotonation. rsc.org

| Complex | Binding Energy (kcal/mol) |

| CaH₄L | -328.61 |

| CaH₃L⁻ | -483.43 |

| CaH₂L²⁻ | -818.11 |

| CaHL³⁻ | -1231.10 |

| CaL⁴⁻ | -1737.52 |

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or long-timescale simulations. Semi-empirical and force field methods offer a faster alternative for studying large-scale molecular interactions. nih.govwikipedia.org

Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap), are based on the Hartree-Fock formalism but use empirical parameters to simplify calculations. wikipedia.org These methods have been successfully applied to model the interactions of diphosphonic acid-based surfactants with mineral surfaces. acs.orgacs.org For example, the interactions of alkylimino-bis-methylene-diphosphonic acid (IMPA-8) and 1-hydroxy-alkylidene-1,1-diphosphonic acid (Flotol-8) with calcium minerals like fluorite, calcite, and fluorapatite (B74983) were quantified using MNDO. acs.orgresearchgate.net

Force field methods, which are even faster, treat molecules as a collection of atoms interacting via a set of classical potential energy functions. The Universal Force Field (UFF) is one such example that has been used to study diphosphonic acids. acs.orgacs.org These methods are particularly useful for molecular dynamics simulations and for optimizing the geometries of large systems. cetem.gov.br Studies have employed both UFF and semi-empirical methods to calculate interaction energies, and the results have shown a strong correlation with experimental observations, such as the flotation response of minerals. acs.orgresearchgate.net These approaches are valuable for screening potential surfactant molecules and understanding their interaction specificity with different surfaces. acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure

Molecular Dynamics Simulations of Diphosphonic Acid Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex processes that are difficult to observe experimentally. nih.govacs.org

MD simulations are extensively used to study how diphosphonic acids adsorb onto various surfaces, a process crucial for applications like corrosion inhibition and scale prevention. Simulations have modeled the adsorption of HEDP on iron (Fe) and copper (Cu) surfaces. rsc.orgmdpi.com An ab initio MD simulation of HEDP on an Fe(100) surface revealed that the molecule adsorbs rapidly, with the oxygen atoms of the phosphonic acid groups coordinating with the iron atoms to form a stable layer. rsc.org The interaction was found to be strongly electrostatic in nature. rsc.org Similarly, MD simulations of zinc-HEDP complexes on a steel surface showed that the complexes spontaneously adsorb, forming a compact and protective film. sci-hub.se

The adsorption on mineral surfaces is also a well-studied area. MD simulations have provided insights into the binding of HEDP to nano-hydroxyapatite (HAP), a major component of bone and teeth. nih.gov These simulations demonstrated that HEDP forms an ordered adsorption layer on the HAP surface, with the dominant interaction being the electrostatic bonds between the phosphonic acid groups and the surface Ca²⁺ ions. nih.gov The interaction of diphosphonic acid-based surfactants with calcium minerals such as calcite has also been modeled, showing how these molecules can replace water on the mineral surface. acs.orgresearchgate.net

Understanding the behavior of diphosphonic acids in aqueous solutions is critical for many of their applications. MD simulations can model solvation, conformational changes, and the formation of complexes with ions in solution.

First-principles MD simulations (Car-Parrinello MD) have been used to study aqueous solutions containing HEDP and Ca²⁺ ions. ugr.es These simulations revealed that the presence of HEDP can alter the structure and dynamics of the water molecules in the hydration shell of the calcium ion. ugr.es Specifically, HEDP was found to increase the frequency of water exchange around Ca²⁺, which can affect its reactivity in solution. ugr.es

MD is also used to model the formation of complexes with other entities. For example, simulations have been performed to study the interaction and complexation of various bisphosphonates, including pamidronate and alendronate, with enzymes like tissue-nonspecific alkaline phosphatase (TNAP). nih.gov These studies confirmed the stability of the resulting complexes, which are stabilized by a combination of hydrogen bonds and electrostatic forces. nih.gov The conformational states of diphosphonic acids in solution, such as the preference for equatorial or axial arrangements of functional groups in cyclic derivatives, have also been investigated using MD simulations in conjunction with experimental NMR data. tandfonline.comnih.gov

Adsorption Mechanisms on Metal and Mineral Surfaces

Prediction and Design of Novel Diphosphonic Acid Structures and Applications

A major goal of theoretical and computational studies is to move beyond explaining existing phenomena to predicting the properties of new molecules and guiding the design of functional materials. acs.org

Computational methods are instrumental in the rational design of new diphosphonic acids with tailored properties. By calculating interaction energies and modeling adsorption behavior, researchers can screen candidate molecules for specific applications without the need for extensive trial-and-error synthesis and testing. acs.orgresearchgate.net For example, theoretical calculations of the interaction energies between diphosphonic acid surfactants and various calcium minerals have successfully predicted the flotation response of these minerals, demonstrating the predictive power of this approach for designing selective flotation agents. acs.orgacs.org

This predictive capability has led to the successful design of novel diphosphonic acid structures. A notable example is the design and synthesis of 3,6-diphosphono-9H-carbazole, a rigid, V-shaped diphosphonic acid created specifically to act as a linker for producing porous metal phosphonate (B1237965) frameworks. acs.org Furthermore, computational studies on HEDP-zinc complexes have helped to elucidate the mechanism of how these films protect steel from corrosion, providing a basis for optimizing film preparation conditions for enhanced performance. sci-hub.seresearchgate.net By combining DFT and MD simulations, a comprehensive picture of structure-property relationships can be built, accelerating the discovery and development of new diphosphonic acids for a wide range of technological applications.

Analytical Methodologies for Diphosphonic Acid Characterization and Quantification

Spectroscopic Techniques in Diphosphonic Acid Research

Spectroscopic methods are fundamental in the study of diphosphonic acids, offering non-destructive analysis of their molecular structure and behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of diphosphonic acids, with ³¹P NMR being particularly informative. cabidigitallibrary.orgmdpi.com The high natural abundance (100%) and large gyromagnetic ratio of the ³¹P nucleus provide excellent sensitivity for NMR studies. cabidigitallibrary.orgmdpi.com This technique allows for the simultaneous characterization of all phosphorus species in a sample without the need for extensive cleanup or chromatographic separation. cabidigitallibrary.org

³¹P NMR chemical shifts are highly sensitive to the chemical environment of the phosphorus atoms, providing valuable information about the structure and protonation state of diphosphonic acids. google.com For instance, the ³¹P NMR spectrum of 1-hydroxyethane-1,1-diphosphonic acid (HEDP) monohydrate in the solid state shows two distinct doublets, indicating two crystallographically inequivalent phosphorus atoms within the molecule. rsc.org In solution, the pH-dependent protonation of HEDP can be monitored by changes in the ³¹P chemical shift, allowing for the determination of pKa values. The chemical shifts of diphosphonic acids can also be influenced by complexation with metal ions, providing insights into the nature of these interactions. osti.govacs.org For example, in the complexation of U(VI) with HEDP, the ³¹P NMR signals for the complexes shift downfield relative to the uncomplexed ligand. osti.gov

To aid in the identification of phosphorus species, standards like methylene (B1212753) diphosphonic acid may be added to the sample. cabidigitallibrary.org The area under each peak in a ³¹P NMR spectrum is proportional to the amount of that particular phosphorus species present, enabling quantitative analysis. cabidigitallibrary.orgmdpi.com

Table 1: Representative ³¹P NMR Chemical Shifts for Diphosphonic Acids and Related Compounds

| Compound | Conditions | ³¹P Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 6-Amino-1-hydroxyhexylidene-1,1-diphosphonic acid | D₂O/D₂SO₄ | 9.5 | google.com |

| 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) monohydrate (Solid-state) | CP/MAS | 25.3 and 18.7 (two doublets) | rsc.org |

| Pentakis(O-trimethylsilyl)hydroxyethylidene diphosphonate | CDCl₃ | 3.06 | |

| U(VI)-HEDP Complexes (1:2 and 2:2) | Solution | ~24 and ~27 | osti.gov |

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of diphosphonic acids. researchgate.netscilit.com These techniques are sensitive to the vibrations of chemical bonds within the molecule, and the resulting spectra serve as a molecular fingerprint.

The vibrational spectra of diphosphonic acids are characterized by bands corresponding to the P-O-H, P=O, P-C, and O-H functional groups. researchgate.nettandfonline.com The positions of these bands can shift depending on factors such as the state of aggregation (solid or solution), hydrogen bonding, and pH. researchgate.netresearchgate.net For example, in an aqueous solution of 1-hydroxyethane-1,1-diphosphonic acid (HEDP), the IR bands in the 900-1200 cm⁻¹ region, which are due to PO stretching vibrations, show significant changes with varying pH. researchgate.netnih.gov Specifically, the ν(POH) vibration appears around 925 cm⁻¹ and the ν(PO₃²⁻) vibration is observed near 970 cm⁻¹. researchgate.netnih.gov

Raman spectroscopy is particularly useful for studying diphosphonic acids in aqueous solutions and their interactions with surfaces. nih.gov It has been employed to investigate the interaction of HEDP with hydroxyapatite, a model for bone tissue. nih.gov The Raman spectra can distinguish between different complexes formed at the solid-solution interface. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of observed vibrational bands. nsf.gov

Table 2: Key Vibrational Frequencies (cm⁻¹) for Diphosphonic Acids

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Compound Example | Reference |

|---|---|---|---|

| ν(P=O) | 1103 - 1230 | 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | researchgate.net |

| ν(POH) | ~925 | 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | researchgate.netnih.gov |

| ν(PO₃²⁻) | ~970 | 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | researchgate.netnih.gov |

| ν(P-C) | 767 - 835 | Methylene diphosphonic acid | researchgate.net |

Chromatographic and Mass Spectrometric Approaches